Cas no 1351569-70-4 (tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate)

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(1,2-dihydroxyethyl)-, 1,1-dimethylethyl ester
- 1351569-70-4
- SCHEMBL1693087
- EN300-1272364
-
- インチ: 1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h9-10,14-15H,4-8H2,1-3H3
- InChIKey: XBRNVLVBOVOMLS-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C(O)CO)CC1
計算された属性
- せいみつぶんしりょう: 245.16270821g/mol
- どういたいしつりょう: 245.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.139±0.06 g/cm3(Predicted)
- ふってん: 382.3±12.0 °C(Predicted)
- 酸性度係数(pKa): 14.20±0.20(Predicted)
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1272364-0.1g |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95% | 0.1g |
$257.0 | 2023-05-25 | |
Enamine | EN300-1272364-2.5g |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95% | 2.5g |
$1454.0 | 2023-05-25 | |
Enamine | EN300-1272364-1.0g |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95% | 1g |
$743.0 | 2023-05-25 | |
Enamine | EN300-1272364-100mg |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95.0% | 100mg |
$257.0 | 2023-10-02 | |
Enamine | EN300-1272364-500mg |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95.0% | 500mg |
$579.0 | 2023-10-02 | |
Enamine | EN300-1272364-5000mg |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95.0% | 5000mg |
$2152.0 | 2023-10-02 | |
1PlusChem | 1P02850R-250mg |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95% | 250mg |
$516.00 | 2023-12-22 | |
1PlusChem | 1P02850R-5g |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95% | 5g |
$2722.00 | 2023-12-22 | |
1PlusChem | 1P02850R-100mg |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95% | 100mg |
$369.00 | 2023-12-22 | |
1PlusChem | 1P02850R-10g |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
1351569-70-4 | 95% | 10g |
$4006.00 | 2023-12-22 |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylateに関する追加情報
Introduction to Tert-Butyl 4-(1,2-Dihydroxyethyl)piperidine-1-Carboxylate (CAS No. 1351569-70-4)
Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate, with the CAS number 1351569-70-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule incorporates a tert-butyl group, a 4-(1,2-dihydroxyethyl) side chain, and a piperidine ring, each contributing to its unique chemical properties and biological interactions.
The tert-butyl group, a branched alkyl group with three methyl substituents attached to a central carbon atom, enhances the lipophilicity of the molecule. This feature is particularly important in drug design, as it can influence the compound's ability to cross biological membranes and reach its target site of action. The presence of the tert-butyl group also contributes to steric hindrance, which can modulate the binding affinity and selectivity of the molecule towards its biological targets.
The 4-(1,2-dihydroxyethyl) side chain introduces two hydroxyl groups into the molecule. These hydroxyl groups can participate in hydrogen bonding interactions, both with other molecules and within the same molecule. This capability is crucial for stabilizing the three-dimensional structure of the compound and for facilitating its binding to biological targets. Additionally, the hydroxyl groups can influence the solubility and metabolic stability of the molecule, making them important factors in drug development.
The piperidine ring itself is a common structural motif in many bioactive compounds. It provides a basic nitrogen atom that can form hydrogen bonds and coordinate with various biological targets. Piperidine derivatives have been widely studied for their potential applications in treating a range of diseases, including neurological disorders, infectious diseases, and cancer. The combination of these structural elements in Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate makes it a promising candidate for further investigation in pharmaceutical research.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets more accurately. These studies have shown that Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate can interact with various enzymes and receptors, suggesting multiple potential therapeutic applications. For instance, preliminary studies have indicated that this compound may have inhibitory effects on certain kinases and proteases, which are key targets in cancer therapy.
In addition to its potential therapeutic applications, Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate has also been explored as a building block for more complex drug candidates. Its unique structural features make it a versatile scaffold that can be modified to enhance specific properties such as solubility, bioavailability, and metabolic stability. By incorporating different substituents or functional groups into this scaffold, researchers can generate novel compounds with tailored biological activities.
The synthesis of Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to construct the desired molecular framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing the compound's structure and purity.
Quality control and analytical methods are essential for ensuring the consistency and reliability of Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate for pharmaceutical applications. Techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and ultraviolet-visible spectroscopy (UV-Vis) have been used to confirm the identity and purity of the compound. Additionally, stability studies under various conditions have been conducted to assess its shelf life and storage requirements.
The pharmacokinetic properties of Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate are another area of interest in drug development. Studies have shown that this compound exhibits moderate oral bioavailability and rapid absorption after administration. Its metabolic pathways have been investigated using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify major metabolites and understand how the body processes the compound.
In conclusion, Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate (CAS No. 1351569-70-4) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing new drug candidates with diverse therapeutic applications. Advances in computational chemistry, synthetic methodologies, and analytical techniques continue to enhance our understanding of this compound's properties and its potential in medicine.
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